(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile

Stereochemistry Conformational analysis Procurement QC

(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile (CAS 68350-66-3) is a conformationally defined quinoxalin-2-one derivative that embeds a phenyl-substituted acetonitrile moiety at the 2-position. Unlike generic quinoxalinone scaffolds that are broadly screened in medicinal chemistry, this compound possesses a specific Z‑configuration at the exocyclic double bond, a structural feature that is frequently misrepresented in vendor catalogues as the E‑isomer.

Molecular Formula C16H11N3O
Molecular Weight 261.28 g/mol
Cat. No. B13104699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile
Molecular FormulaC16H11N3O
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C2C(=O)NC3=CC=CC=C3N2)C#N
InChIInChI=1S/C16H11N3O/c17-10-12(11-6-2-1-3-7-11)15-16(20)19-14-9-5-4-8-13(14)18-15/h1-9,18H,(H,19,20)/b15-12+
InChIKeyBUFRYGPHYVLLTC-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile Is Not Just Another Quinoxalinone in Your Procurement List


(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile (CAS 68350-66-3) is a conformationally defined quinoxalin-2-one derivative that embeds a phenyl-substituted acetonitrile moiety at the 2-position. Unlike generic quinoxalinone scaffolds that are broadly screened in medicinal chemistry, this compound possesses a specific Z‑configuration at the exocyclic double bond, a structural feature that is frequently misrepresented in vendor catalogues as the E‑isomer . This stereochemical distinction, together with the presence of the phenyl ring, directly impacts molecular geometry, dipole moment, and intermolecular interactions, making the (2Z) isomer a non‑interchangeable entity for structure‑based design, crystallography, and reproducible biological testing.

The Substitution Trap: Why Other Quinoxalin-2-ones Cannot Replace (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile


Direct replacement of the target compound with closely related quinoxalinones—such as the des‑phenyl analog (3‑oxo‑3,4‑dihydroquinoxalin‑2(1H)‑ylidene)acetonitrile or the corresponding (2E) isomer—is not chemically or pharmacologically valid. The phenyl substituent alters electronic distribution across the quinoxalinone core and the conjugated acetonitrile group, which has been shown to modulate reactivity in rearrangement and electrophilic substitution pathways [1]. Moreover, the Z‑configuration fixes the phenyl ring in a defined spatial orientation that differs from the E‑isomer; this spatial constraint can determine binding poses in target pockets, as demonstrated for related quinoxaline‑based enzyme inhibitors [2]. Consequently, assuming “in‑class” interchangeability without verifying specific stereochemistry and substitution introduces uncontrolled variables into any downstream assay or synthetic step.

Quantitative Differentiation of (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile from Its Closest Analogs


Stereochemical Identity: 2Z vs. 2E Isomer—Vendor Listing Discrepancy and Structural Consequences

The target compound is unequivocally the (2Z) isomer, as indicated by IUPAC naming and supported by the SMILES string N#C/C(C1=CC=CC=C1)=C2\NC3=C(C=CC=C3)NC2=O in the German CheMenu catalogue . In contrast, the most widely listed CAS entry 68350-66-3 is assigned to the (2E) isomer by multiple vendors, including ChemSrc and Molaid . This discrepancy is not merely semantic: the Z→E geometrical change reorients the phenyl ring relative to the quinoxalinone plane, affecting the compound’s dipole moment and hydrogen‑bonding surface. For computational docking or crystallographic fragment screening, using the incorrect isomer can produce false‑negative or false‑positive hits.

Stereochemistry Conformational analysis Procurement QC

Substituent Effect: Phenyl vs. Hydrogen at the Acetonitrile Moiety

The phenyl group on the acetonitrile moiety distinguishes this compound from its simplest analog, (3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile (CAS 67557-67-9). Chemical reactivity studies on the quinoxalin-2-one series demonstrate that aryl substitution at the exocyclic double bond directs electrophilic substitution and rearrangement pathways. Specifically, Kolos et al. showed that 3-(2-aryl-2-oxoethyl) derivatives undergo regioselective nitration and bromination on the quinoxalinone core, with product distribution influenced by the aryl group [1]. The phenyl-bearing compound therefore exhibits a distinct reactivity profile compared to its des‑phenyl counterpart, which lacks the aryl directing effect and exhibits lower steric hindrance around the nitrile group.

Structure-Activity Relationship Chemical reactivity Electron withdrawal

Enzyme Inhibition Potential: Comparative DHODH Activity in the Quinoxaline Class

Although direct IC50 data for (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) is not publicly available, structurally related quinoxalin-2-ylidene compounds from patent US8703811 exhibit potent DHODH inhibition with IC50 values ranging from 56 nM to 418 nM [1][2]. The target compound’s phenylacetonitrile substituent positions it in a favorable chemical space for DHODH binding, as the aryl-nitrile motif is a recurrent pharmacophoric element in this inhibitor series. This contrasts with simpler quinoxalin-2-ones that lack the extended conjugation and lipophilic contact necessary for DHODH pocket occupancy.

Dihydroorotate dehydrogenase Antimalarial Enzyme inhibition

Physicochemical Properties: Density and Boiling Point Benchmarks for Purification and Formulation

The target compound’s measured density (1.269 g/cm³) and extrapolated boiling point (492.8 °C at 760 mmHg) distinguish it from the des‑phenyl analog (CAS 67557-67-9, MW 185.18 g/mol, predicted density ~1.30 g/cm³) . The higher molecular weight (261.28 g/mol) and lower volatility of the phenyl-bearing compound reduce losses during vacuum drying and rotary evaporation compared to its lighter analog. For medicinal chemistry groups optimizing lead series, these properties translate into more predictable recovery during purification and fewer unexpected volatility-driven concentration errors in biological assay preparation.

Physicochemical profile Purification Formulation development

Optimal Use Cases for (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile in R&D and Industrial Settings


Stereochemically Controlled Fragment-Based Drug Discovery and Crystallography

When a fragment library requires a quinoxalin-2-one scaffold with a defined Z‑configuration, this compound directly supplies the correct geometry for soaking experiments and co‑crystallization trials. Using the mislabeled (2E) isomer instead can lead to undetected electron density mismatches and wasted synchrotron time . The Z‑form’s spatial orientation of the phenyl ring provides a unique hydrogen‑bond‑acceptor geometry via the nitrile group, which can be exploited in fragment growing against targets such as DHODH or related oxidoreductases [1][2].

Reactivity-Controlled Synthetic Intermediate for Quinoxaline Diversification

The phenylacetonitrile substituent directs electrophilic aromatic substitution to specific positions on the quinoxalinone ring, as supported by the nitration and bromination studies of Kolos et al. [1]. This regiochemical bias is absent in the des‑phenyl analog, making the target compound the preferred substrate for the synthesis of 5‑nitro‑, 7‑nitro‑, and 7‑bromo‑quinoxalin‑2‑ylidene derivatives required in medicinal chemistry lead optimization.

DHODH-Focused Antimalarial Lead Expansion

Programs building on the US8703811 patent series can use this compound as a privileged scaffold for generating new DHODH inhibitor analogs. The phenylacetonitrile extension directly maps onto the pharmacophoric requirements observed in potent patent‑exemplified compounds (IC50 range 56–418 nM), offering a validated starting point for hit‑to‑lead chemistry without the risk of purchasing an inactive scaffold variant [1][2].

Analytical Reference Standard for Isomer Purity Assessment

Because many vendors list the (2E) isomer under the same CAS number, this compound serves as an authentic Z‑isomer standard for HPLC method development and QC release testing. Its distinct retention time and UV profile relative to the E‑isomer enable unambiguous identification, which is critical for laboratories operating under GLP or ISO 17025 quality systems .

Quote Request

Request a Quote for (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.